O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate
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Overview
Description
O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenyl isocyanate with 3-aminophenyl benzylcarbamothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylcarbamothioate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamate
- O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioamide
Uniqueness
O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
O-[3-[(4-methylphenyl)carbamoyl]phenyl] N-benzylcarbamothioate |
InChI |
InChI=1S/C22H20N2O2S/c1-16-10-12-19(13-11-16)24-21(25)18-8-5-9-20(14-18)26-22(27)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
VGHVZZBXAUUPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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